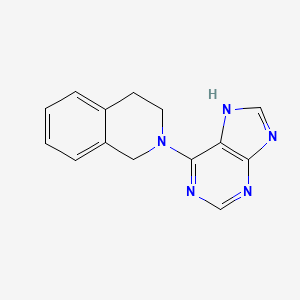![molecular formula C17H12ClF4N5OS B12136008 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136008.png)
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(2-fluorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluorométhyl)phényl]acétamide est un composé organique complexe appartenant à la classe des dérivés du triazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un groupe fluorophényle et un groupe trifluorométhylphényle. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
La synthèse de 2-{[4-amino-5-(2-fluorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluorométhyl)phényl]acétamide implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Ceci peut être obtenu par cyclisation de précurseurs appropriés dans des conditions spécifiques.
Introduction du groupe fluorophényle : Cette étape implique une réaction de substitution où un groupe fluorophényle est introduit dans le cycle triazole.
Fixation du groupe sulfanyl : Ceci implique la réaction du dérivé triazole avec un réactif sulfanyl approprié.
Formation du composé final : La dernière étape implique la réaction de l'intermédiaire avec le 4-chloro-3-(trifluorométhyl)phényl acétamide dans des conditions contrôlées pour donner le composé souhaité.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, en utilisant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification.
Analyse Des Réactions Chimiques
2-{[4-amino-5-(2-fluorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluorométhyl)phényl]acétamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels dans le composé en leurs formes réduites correspondantes.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des réactifs et des conditions utilisés.
Hydrolyse : Dans des conditions acides ou basiques, le composé peut subir une hydrolyse pour donner différents produits.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers acides ou bases pour l'hydrolyse.
Applications de la recherche scientifique
Ce composé a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés industriels.
Mécanisme d'action
Le mécanisme d'action de 2-{[4-amino-5-(2-fluorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluorométhyl)phényl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité et exerçant ainsi ses effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres dérivés du triazole tels que :
- 4-amino-5-(2-fluorophényl)-4H-1,2,4-triazole-3-thiol
- 2-[(6-amino-3,5-dicyano-4-phényl-2-pyridinyl)sulfanyl]-N-(4-fluorophényl)acétamide
Par rapport à ces composés, 2-{[4-amino-5-(2-fluorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluorométhyl)phényl]acétamide est unique en raison de la présence à la fois des groupes trifluorométhyle et chlorophényle, qui peuvent améliorer son activité biologique et sa stabilité chimique.
Propriétés
Formule moléculaire |
C17H12ClF4N5OS |
|---|---|
Poids moléculaire |
445.8 g/mol |
Nom IUPAC |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H12ClF4N5OS/c18-12-6-5-9(7-11(12)17(20,21)22)24-14(28)8-29-16-26-25-15(27(16)23)10-3-1-2-4-13(10)19/h1-7H,8,23H2,(H,24,28) |
Clé InChI |
ZYODBMSKEAZOME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-bromophenyl)acetamide](/img/structure/B12135931.png)


![N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135947.png)
}-N-naphthylaceta mide](/img/structure/B12135950.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12135957.png)

![3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12135965.png)
![(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135974.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B12135986.png)

![(2Z)-6-(4-fluorobenzyl)-2-(furan-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135995.png)
![N-[4-(dimethylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12135999.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136000.png)
